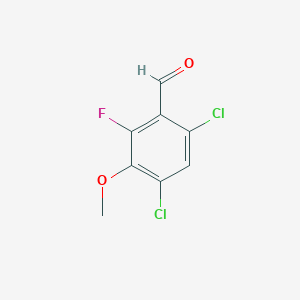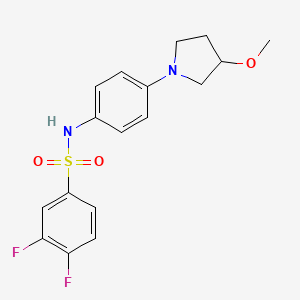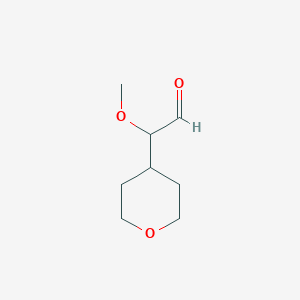
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide, also known as JD5037, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a highly selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. The inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have a variety of therapeutic effects.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties Research has been conducted on the synthesis and properties of related quinoline and furan derivatives, highlighting the versatility of these compounds in synthetic chemistry. For instance, El’chaninov et al. (2017) explored the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline through a series of reactions starting from quinoline-6-amine, showcasing the compound's potential in generating novel chemical structures with unique properties (El’chaninov & Aleksandrov, 2017). Additionally, Lindahl et al. (2006) developed a new synthesis route for furo[3,2-c]quinolin-4(5H)-one using palladium-catalyzed cyclization, emphasizing the adaptability of quinoline derivatives in creating fused heterocycles (Lindahl, Carroll, Quinn, & Ripper, 2006).
Medicinal Chemistry and Drug Design The structural features of quinoline derivatives make them attractive for medicinal chemistry applications, particularly in the development of novel pharmacophores. Research by Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating the compound's potential in targeted cancer therapies (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016). This underscores the significance of quinoline derivatives in the design of inhibitors for specific biological targets.
Materials Science and Corrosion Inhibition Quinoline derivatives have also been explored for their applications in materials science, particularly as corrosion inhibitors. Erami et al. (2019) studied the inhibitive performance of certain carboxamide ligands, including N-(quinolin-8-yl)quinoline-2-carboxamide, for mild steel protection in acidic environments, revealing their potential for industrial applications in corrosion prevention (Erami, Amirnasr, Meghdadi, Talebian, Farrokhpour, & Raeissi, 2019).
Photocatalytic Activities The compound's framework is conducive to photocatalytic applications, as demonstrated by Li et al. (2020), who synthesized octamolybdate complexes with a quinoline–imidazole–monoamide ligand, showing enhanced electrocatalytic and photocatalytic properties (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Mechanism of Action
Furan Derivatives
Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them valuable in the realm of medicinal chemistry . They have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have been known to exhibit therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to multiple receptors, making them helpful in developing new useful derivatives .
Biochemical Analysis
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is anticipated that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Furan derivatives have been associated with toxic or adverse effects at high doses .
properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)17-8-2-4-11-10-12(6-7-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWDPFUWVXHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)
![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)
![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)
![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)

